molecular formula C19H24N2O3S B2499102 N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1171788-46-7

N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2499102
M. Wt: 360.47
InChI Key: JMOYUZHNIFLUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The methoxy group and the tetrahydrofuran moiety suggest potential modifications to the core structure aimed at enhancing biological activity or altering physicochemical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the benzene and thiazole rings. In the first paper, derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran were synthesized, which shares a similar structural motif with the compound . The structures of these derivatives were confirmed using IR, NMR, and microanalyses . Although the exact synthesis route for the compound of interest is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of a 5-methoxy group and a tetrahydrofuran-2-ylmethyl group in the compound suggests that these substituents are strategically placed to interact with biological targets or to modulate the molecule's physicochemical properties. The elucidation of the structure using IR and NMR spectroscopy, as mentioned in the first paper, is essential for confirming the identity and purity of the compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to introduce different substituents into the molecule. The second paper describes the conversion of hydroxy benzamides into alkoxy derivatives by reacting with n-alkylbromides in the presence of a base . This type of reaction could potentially be applied to modify the compound of interest, suggesting a versatile chemistry that can be exploited for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of a methoxy group and a tetrahydrofuran moiety in the compound could affect its solubility in organic solvents and its overall lipophilicity, which in turn can influence its pharmacokinetic properties. The antihypertensive and antifungal activities of similar compounds, as investigated in the provided papers, suggest that the compound of interest may also possess biological activities worth exploring .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis of novel compounds with potential biological activities. For instance, the development of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, underscores the versatility of incorporating thiazole and tetrahydrofuran units into drug design (Abu‐Hashem et al., 2020). Similarly, the creation of potent bithiazole correctors for cystic fibrosis therapy highlights the importance of structural modifications for enhancing drug efficacy (Yu et al., 2008).

Antioxidant and Anti-Inflammatory Activity

Compounds featuring methoxy and thiazole moieties have been evaluated for their antioxidant and anti-inflammatory activities. For instance, derivatives of benzofuran have been synthesized and assessed for their potential to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process, showcasing the therapeutic potential of these compounds in treating inflammation-related conditions (Bird et al., 1991).

Neuroprotective and Antimicrobial Effects

The development of 5-aroylindolyl-substituted hydroxamic acids with selective histone deacetylase 6 (HDAC6) inhibitory activity suggests potential applications in neurodegenerative diseases like Alzheimer's. These compounds have shown the ability to decrease phosphorylation and aggregation of tau proteins, offering a new avenue for Alzheimer's disease treatment (Lee et al., 2018). Moreover, antimicrobial and antioxidant activities of new benzamide compounds isolated from endophytic Streptomyces highlight the potential of these compounds in addressing microbial infections and oxidative stress (Yang et al., 2015).

Antitumor Activity

Research into the antitumor properties of benzofuro[3,2-c]pyrazole derivatives against various cancer cell lines, such as leukemia and lung tumor cells, indicates the potential of these compounds as novel antitumor agents. These studies provide a foundation for further investigation into the therapeutic applications of such compounds in oncology (Cui et al., 2019).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-14-8-9-17-16(11-14)20-19(25-17)21(12-15-7-4-10-24-15)18(22)13-5-2-3-6-13/h8-9,11,13,15H,2-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYUZHNIFLUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.